molecular formula C18H22N2O4 B6280131 3-[4-(5-hydroxypentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2138441-34-4

3-[4-(5-hydroxypentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B6280131
CAS No.: 2138441-34-4
M. Wt: 330.4
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Description

3-[4-(5-hydroxypentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that features a piperidine ring fused with an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-hydroxypentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindoline core, followed by the introduction of the piperidine ring and the hydroxypentyl side chain. Key steps may include:

    Cyclization reactions: to form the isoindoline core.

    Nucleophilic substitution: to introduce the piperidine ring.

    Hydroxylation: to attach the hydroxypentyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-hydroxypentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-[4-(5-hydroxypentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(5-hydroxypentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(5-hydroxyhexyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
  • 3-[4-(5-hydroxybutyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Uniqueness

The unique structural features of 3-[4-(5-hydroxypentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione, such as the specific length of the hydroxypentyl chain, contribute to its distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

2138441-34-4

Molecular Formula

C18H22N2O4

Molecular Weight

330.4

Purity

93

Origin of Product

United States

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